Formetanate hydrochloride (CAS 23422-53-9) is a bifunctional carbamate and formamidine compound widely utilized as a high-performance acaricide and insecticide. Characterized by its dual mode of action—acting both as a competitive inhibitor of acetylcholinesterase (AChE) and a formamidine-based neurological disruptor—it provides robust control over pest populations that exhibit resistance to standard organophosphates and pyrethroids [1]. In industrial procurement and formulation chemistry, the hydrochloride salt is exclusively preferred over the free base form. This preference is driven by its exceptional aqueous solubility and distinct pH-dependent stability profile, which are critical for manufacturing highly concentrated soluble powder (SP) formulations and ensuring reliable, solvent-free tank-mix compatibility in commercial agricultural applications[2].
Substituting formetanate hydrochloride with its free base equivalent or generic carbamates fundamentally compromises formulation viability and application efficacy. The free base formetanate suffers from poor aqueous solubility (approximately 120 mg/L), rendering it entirely unsuitable for high-concentration soluble powders and necessitating the use of undesirable organic solvents [1]. Furthermore, substituting with generic carbamates (e.g., methomyl or carbaryl) removes the secondary formamidine functional group, which is essential for ovicidal activity and overcoming target-site cross-resistance in specific mite populations. Finally, relying on standard formamidines like amitraz fails to provide the necessary AChE inhibition, leading to incomplete control of complex Thysanoptera infestations and broad mites [2].
The selection of the hydrochloride salt over the free base is primarily driven by its massive advantage in aqueous solubility. Formetanate hydrochloride achieves a solubility of 822,000 mg/L at 25°C, compared to merely ~120 mg/L for the free base form [1]. This >6,800-fold increase allows for the creation of 92% active ingredient soluble powder (SP) formulations that dissolve instantly in water without the need for co-solvents or emulsifiers.
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | 822,000 mg/L (822 g/L) |
| Comparator Or Baseline | Formetanate free base (~120 mg/L) |
| Quantified Difference | >6,800-fold increase in aqueous solubility |
| Conditions | Standard aqueous medium at 23.5–25°C |
Allows manufacturers to produce highly concentrated, solvent-free soluble powder formulations that dissolve instantly in field tank mixtures.
Formetanate hydrochloride contains a labile formamidine group that is highly sensitive to alkaline hydrolysis. Under acidic conditions (pH 2.6), the hydrochloride salt exhibits negligible decomposition over several weeks. In contrast, under basic conditions (pH 12.6) where it converts to the conjugate base, it degrades rapidly with a half-life of just 3.9 hours [1]. This stark pH-dependency dictates strict buffering requirements during processing and application.
| Evidence Dimension | Hydrolytic stability and half-life |
| Target Compound Data | Negligible decomposition over several weeks (at pH 2.6) |
| Comparator Or Baseline | Rapid degradation with a 3.9-hour half-life (at pH 12.6 for the conjugate base) |
| Quantified Difference | Orders of magnitude extension in aqueous shelf-life under acidic conditions |
| Conditions | Aqueous solutions at 20°C monitored via 1H NMR and UV-vis spectroscopy |
Dictates that procurement and formulation workflows must incorporate acidic buffering to prevent premature cleavage of the active molecule.
When evaluated against the broad mite (Polyphagotarsonemus latus), formetanate hydrochloride demonstrates profound reproductive disruption. Laboratory assays showed it abruptly halted egg-laying at just one-tenth (0.1x) of the lowest recommended field rate. In direct contrast, standard commercial acaricides such as amitraz and propargite completely failed to control the broad mite even at full standard application rates [1].
| Evidence Dimension | Inhibition of egg-laying in Polyphagotarsonemus latus |
| Target Compound Data | Complete halt of egg-laying at 0.1x the lowest recommended field rate |
| Comparator Or Baseline | Amitraz and Propargite (failed to control at standard field rates) |
| Quantified Difference | Superior ovicidal disruption at >10-fold lower active concentrations |
| Conditions | Laboratory bioassay on broad mite populations |
Provides a critical procurement justification for specialty crop protection where standard formamidines and sulfites lack sufficient ovicidal efficacy.
Formetanate hydrochloride maintains high efficacy against resistant Thrips tabaci populations where modern pyrethroids fail. In field trials evaluating action thresholds (AT), formetanate hydrochloride successfully managed thrips infestations when applied at a 1 larva/leaf threshold. Conversely, the pyrethroid lambda-cyhalothrin failed to control the populations entirely, regardless of the action threshold utilized [1].
| Evidence Dimension | Population management at a 1 larva/leaf action threshold |
| Target Compound Data | Effective suppression and management of infestations |
| Comparator Or Baseline | Lambda-cyhalothrin (complete failure regardless of action threshold) |
| Quantified Difference | Restores operational control in pyrethroid-resistant pest populations |
| Conditions | Field application bioassays evaluating action thresholds (AT) |
Ensures reliable crop protection procurement in regions where target-site resistance renders standard synthetic pyrethroids obsolete.
Driven by its >800 g/L aqueous solubility, formetanate hydrochloride is the definitive active ingredient (API) for manufacturing highly concentrated (e.g., 92%) soluble powder formulations. Procuring the hydrochloride salt eliminates the need for hazardous organic solvents and emulsifiers in the final commercial product, streamlining manufacturability and improving environmental safety profiles [1].
Formetanate hydrochloride is procured for integrated pest management (IPM) programs targeting Thrips tabaci and broad mites in orchards and greenhouse environments. Its bifunctional mechanism provides a critical alternative where pyrethroids (e.g., lambda-cyhalothrin) and standard acaricides (e.g., amitraz) have failed due to target-site cross-resistance [2].
In laboratory settings evaluating acetylcholinesterase (AChE) inhibition or formamidine receptor binding, formetanate hydrochloride is the preferred analytical standard. Researchers must procure this specific salt and utilize acidic buffers (pH < 4) to maintain the integrity of the bifunctional molecule during prolonged aqueous exposure, preventing the rapid hydrolytic cleavage seen in alkaline environments [3].
Acute Toxic;Irritant;Environmental Hazard